

synthesis of celecoxib from 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Amino-4-methylphenyl)ethanone

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Application Note: Synthesis of Celecoxib

An Overview of the Regioselective Synthesis of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) from 4-Methylacetophenone

Introduction Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID) for the management of pain and inflammation. This document outlines the prevalent and well-established two-step synthetic pathway to produce Celecoxib. The synthesis commences with a Claisen condensation reaction, followed by a cyclocondensation reaction to form the characteristic 1,5-diarylpyrazole core of the Celecoxib molecule.

Note on Starting Material: The following protocol details the synthesis of Celecoxib starting from 4-Methylacetophenone. The initially specified starting material, **1-(3-Amino-4-methylphenyl)ethanone**, is not documented in the scientific literature as a precursor for the synthesis of Celecoxib. The established and widely practiced synthesis, which is described herein, utilizes 4-Methylacetophenone.

Reaction Pathway The synthesis of Celecoxib is primarily achieved through a two-step process:

- **Step 1: Claisen Condensation** This initial step involves the Claisen condensation of 4-methylacetophenone with an ethyl trifluoroacetate. This reaction is conducted in the

presence of a base, such as sodium methoxide or sodium hydride, and typically in an aprotic organic solvent like toluene.^{[1][2]} The outcome of this step is the formation of the intermediate compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.^[3]

- Step 2: Cyclocondensation The intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, is then reacted with 4-sulfamoylphenylhydrazine hydrochloride. This reaction is a cyclocondensation that results in the formation of the pyrazole ring, yielding Celecoxib.^{[3][4]} This step is typically carried out in a solvent such as methanol or a mixture of ethyl acetate and water.^[5]

Quantitative Data Summary

Table 1: Reagents and Conditions for the Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (Step 1)

Reagent	Molar Ratio	Solvent	Base	Temperature (°C)	Reaction Time (hours)	Yield (%)
4-Methylacetophenone	1.0	Toluene	Sodium Methoxide	55-60	4	~95
Ethyl Trifluoroacetate	1.2	Toluene	Sodium Methoxide	55-60	4	~95
4-Methylacetophenone	1.0	Toluene	Sodium Hydride	60-65	1	96
Ethyl Trifluoroacetate	1.25	Toluene	Sodium Hydride	60-65	1	96

Table 2: Reagents and Conditions for the Synthesis of Celecoxib (Step 2)

Reagent	Molar Ratio	Solvent	Temperature (°C)	Reaction Time (hours)	Yield (%)
4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione	1.0	Methanol	65	10	High
4-sulfamoylphenylhydrazine hydrochloride	1.1	Methanol	65	10	High
4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione	1.0	Ethyl Acetate/Water	75-80	5	High
4-sulfamoylphenylhydrazine hydrochloride	1.0	Ethyl Acetate/Water	75-80	5	High

Experimental Protocols

Protocol 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

Materials:

- 4-Methylacetophenone
- Ethyl trifluoroacetate
- Sodium methoxide (30% solution in methanol) or Sodium Hydride
- Toluene

- 10% Aqueous Hydrochloric Acid

Procedure:

- In a reaction vessel, dissolve 4-methylacetophenone (50 g, 0.373 mol) in toluene (250 ml).[6]
- To this solution, add a 30% methanolic sodium methoxide solution (80.6 g, 0.447 mol).[6]
- Add ethyl trifluoroacetate (63.58 g, 0.447 mol) to the reaction mixture at a temperature of 25-30°C.[6]
- Increase the temperature of the reaction mixture to 55-60°C and maintain with stirring for approximately 4 hours to ensure the reaction goes to completion.[6]
- After the reaction is complete, cool the mixture to 20-25°C.[6]
- Wash the cooled reaction mixture with 10% aqueous hydrochloric acid (200 ml).[6]
- Separate the organic layer and concentrate it under reduced pressure at 50-55°C to obtain 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione as an oily mass.[6]

Protocol 2: Synthesis of Celecoxib

Materials:

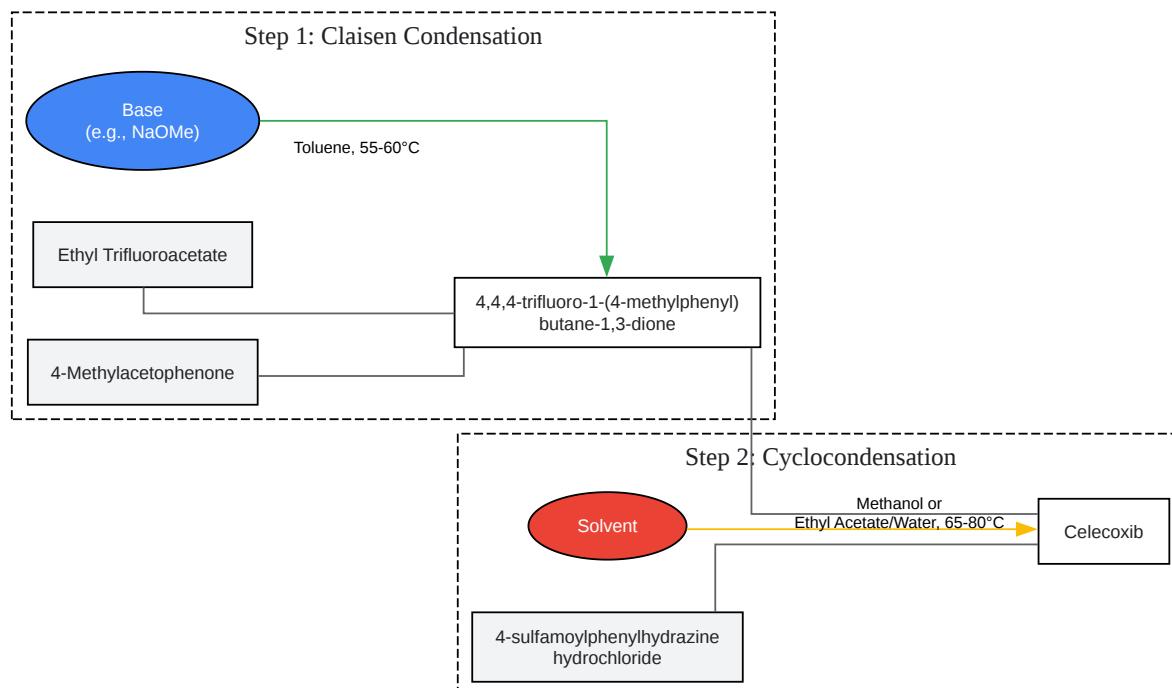
- 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
- 4-sulfamoylphenylhydrazine hydrochloride
- Methanol
- Ethyl Acetate
- Water

Procedure:

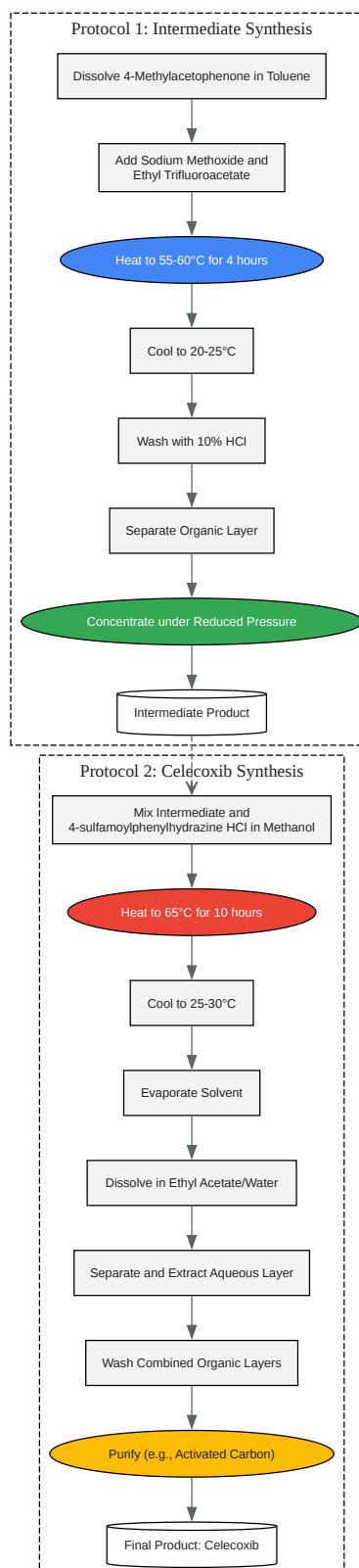
- In a reaction vessel, prepare a mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (40 g) and 4-sulfamoylphenylhydrazine hydrochloride (42.2 g) in methanol (860 ml).[5]

- Heat the mixture to 65°C and stir for 10 hours.[5]
- Cool the reaction mixture to 25-30°C.[5]
- Remove the solvent completely under vacuum.[5]
- To the residue, add a mixture of ethyl acetate (332 ml) and water (80 ml) and stir for 10 minutes.[5]
- Separate the layers and extract the aqueous layer with ethyl acetate (2 x 52 ml).[5]
- Combine the organic layers and wash with water (2 x 80 ml).[5]
- The crude Celecoxib can be further purified by treating the organic layer with activated carbon at 60°C, followed by filtration and crystallization.[5]

Visualizations

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Caption: Reaction pathway for the synthesis of Celecoxib.



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Caption: Experimental workflow for the synthesis of Celecoxib.

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